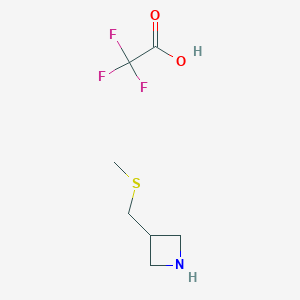

![molecular formula C10H11N5O3S B2496869 5-{[(4-甲基苯基)磺酰]氨基}-1H-1,2,3-三唑-4-甲酰胺 CAS No. 58789-29-0](/img/structure/B2496869.png)

5-{[(4-甲基苯基)磺酰]氨基}-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

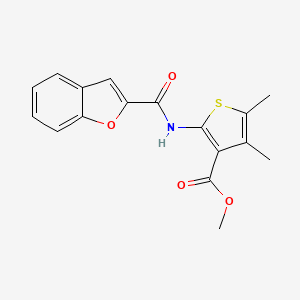

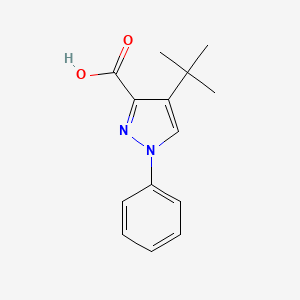

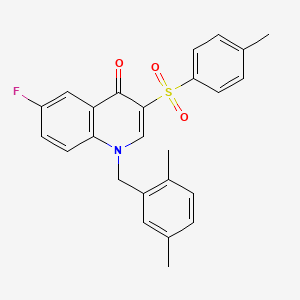

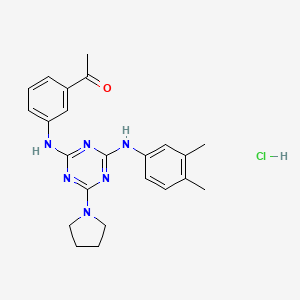

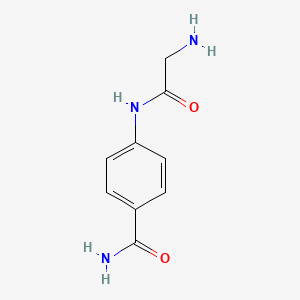

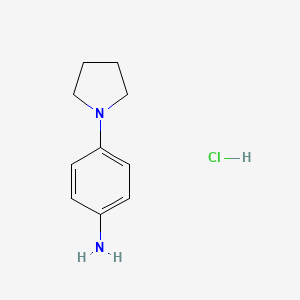

5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide is a unique heterocyclic compound with a molecular formula of C10H11N5O3S. It has an average mass of 281.291 Da and a monoisotopic mass of 281.058258 Da . This compound is part of the 1,2,4-triazole-containing scaffolds, which are present in an array of pharmaceuticals and biologically important compounds .

Molecular Structure Analysis

The molecular structure of 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide is characterized by its unique 1,2,4-triazole scaffold. This scaffold operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis

While specific chemical reactions involving our compound are not detailed in the available resources, 1,2,4-triazoles in general are known to participate in a variety of reactions due to their unique structure and properties .Physical And Chemical Properties Analysis

Our compound has a density of 1.6±0.1 g/cm3, a boiling point of 581.5±60.0 °C at 760 mmHg, and a flash point of 305.5±32.9 °C . It has 8 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds . Its polar surface area is 139 Å2 .科学研究应用

- 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide has demonstrated promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. For instance, it may inhibit the growth of pathogenic bacteria or prevent biofilm formation .

- The compound’s structural features make it an interesting candidate for cancer research. Scientists have explored its effects on cancer cell lines, assessing its cytotoxicity and potential as an anticancer agent. Further studies are needed to elucidate its mechanisms of action and optimize its efficacy .

- Triazole derivatives, including this compound, play a crucial role in drug discovery. Researchers investigate their pharmacological properties, bioavailability, and interactions with biological targets. The compound’s unique structure may offer advantages in designing novel drugs .

- Enzyme inhibitors are essential tools for understanding biochemical pathways and developing therapeutic agents. Scientists have explored whether 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide can selectively inhibit specific enzymes, such as proteases or kinases .

- The compound’s single-crystal structure has been determined using X-ray crystallography. Its crystalline arrangement provides insights into molecular packing, intermolecular interactions, and solid-state properties. Such information is valuable for materials science and crystal engineering .

- Researchers have explored the compound’s reactivity with biomolecules. It can serve as a building block for bioconjugates, allowing the attachment of functional groups or labels to specific proteins, peptides, or nucleic acids. These bioconjugates find applications in diagnostics, imaging, and targeted drug delivery .

Antimicrobial Activity

Anticancer Potential

Triazole-Based Drug Development

Enzyme Inhibition Studies

Materials Science and Crystallography

Chemical Biology and Bioconjugation

未来方向

The 1,2,4-triazole-containing scaffolds, like our compound, have attracted significant attention due to their widespread potential pharmaceutical activity . Future research is likely to focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

属性

IUPAC Name |

5-[(4-methylphenyl)sulfonylamino]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3S/c1-6-2-4-7(5-3-6)19(17,18)14-10-8(9(11)16)12-15-13-10/h2-5H,1H3,(H2,11,16)(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMLUDWVFQVBHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)

![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2496795.png)

![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2496801.png)

![N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2496803.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)